N-2-adamantyl-4-chloro-3-nitrobenzamide
Description
N-2-adamantyl-4-chloro-3-nitrobenzamide is a benzamide derivative featuring a 2-adamantyl group attached to the amide nitrogen and a benzamide ring substituted with a chlorine atom at the 4-position and a nitro group at the 3-position. The adamantyl moiety, a rigid bicyclic hydrocarbon, confers high lipophilicity and steric bulk, which may enhance metabolic stability and membrane permeability in biological systems .
Properties
IUPAC Name |
N-(2-adamantyl)-4-chloro-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O3/c18-14-2-1-11(8-15(14)20(22)23)17(21)19-16-12-4-9-3-10(6-12)7-13(16)5-9/h1-2,8-10,12-13,16H,3-7H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGJQUBRNWLDTFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3NC(=O)C4=CC(=C(C=C4)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Adamantyl Groups
- N-(Adamantan-1-yl)-4-nitrobenzamide (CID 477706): Molecular Formula: C₁₇H₂₀N₂O₃. Key Differences: Lacks the 4-chloro substituent and features the adamantyl group at the 1-position instead of 2. The 4-nitro group creates distinct electronic effects compared to the 3-nitro-4-chloro arrangement, likely altering dipole moments and π-π stacking interactions . Physicochemical Impact: The absence of chlorine reduces molecular weight (304.36 g/mol vs.
- N-(Adamantan-1-yl)-3-amino-4-chlorobenzamide: Molecular Formula: C₁₇H₂₁ClN₂O. Key Differences: Replaces the 3-nitro group with an amino group, drastically altering electronic properties (electron-donating vs. withdrawing). This increases basicity and hydrogen-bonding capacity .
Analogues with Chloro-Nitro Substitutions
- N-(3-Chloro-4-methylphenyl)-4-nitrobenzamide: Molecular Formula: C₁₄H₁₁ClN₂O₃. Key Differences: Substitutes the adamantyl group with a 3-chloro-4-methylphenyl ring.
3-Chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide :
- 4-Chloro-N,N-bis(cyanomethyl)-2-nitrobenzamide: Molecular Formula: C₁₁H₇ClN₄O₃. Key Differences: Nitro group at the 2-position and cyanomethyl substituents on the amide nitrogen. The electron-deficient cyanomethyl groups may increase electrophilicity, influencing reactivity in nucleophilic substitutions .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-2-adamantyl-4-chloro-3-nitrobenzamide, and how can reaction conditions be controlled to improve yield?
- Methodology : The compound can be synthesized via amidation between 4-chloro-3-nitrobenzoyl chloride and 2-adamantylamine. Key steps include temperature control (0–5°C for exothermic reactions) and stoichiometric ratios (1:1.2 amine:acyl chloride). Purification via column chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) ensures high purity. Monitoring by TLC (Rf ~0.4 in 3:7 EA/hexane) is critical .
- Optimization : Adjusting solvent polarity (e.g., dichloromethane vs. THF) and using catalytic DMAP can enhance reaction efficiency. Post-synthetic characterization via / NMR and FT-IR confirms structural integrity .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Analytical Workflow :
NMR : NMR (400 MHz, CDCl) identifies adamantyl protons (δ 1.6–2.1 ppm) and aromatic signals (δ 7.8–8.2 ppm). NMR confirms carbonyl (C=O, δ ~168 ppm) and nitro groups (δ ~148 ppm) .
FT-IR : Peaks at ~1520 cm (NO asymmetric stretch) and ~1680 cm (amide C=O) validate functional groups .
Mass Spectrometry : High-resolution ESI-MS provides molecular ion [M+H] at m/z 347.1 (theoretical 347.12) .
Advanced Research Questions
Q. How can computational methods like DFT resolve contradictions in electronic properties and reactivity predictions?
- Approach : Density Functional Theory (DFT) calculations (B3LYP/6-31G**) model the compound’s HOMO-LUMO gap, electrostatic potential surfaces, and nitro group orientation. For example, the HOMO (-6.8 eV) localizes on the adamantyl group, while the LUMO (-3.2 eV) centers on the nitrobenzamide moiety, suggesting electrophilic reactivity at the nitro site .
- Validation : Compare computed IR/NMR spectra with experimental data to identify discrepancies (e.g., solvent effects in DFT) .
Q. What crystallographic strategies are recommended for resolving structural ambiguities in adamantyl-containing benzamides?
- Crystallography : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement resolves adamantyl conformational flexibility. For example, the adamantyl C–C bond angles (109.5°) and torsion angles (<5°) confirm chair-like stability. Use high-resolution data (d ≤ 0.8 Å) and TWINABS for twinned crystals .
- Hirshfeld Analysis : Quantifies intermolecular interactions (e.g., H-bonding: N–H···O, 2.8 Å; Cl···π contacts, 3.4 Å) to explain packing motifs .
Q. How can researchers design biological activity assays to evaluate the compound’s pharmacological potential?
- Experimental Design :
Antimicrobial Testing : Microdilution assays (MIC) against S. aureus and E. coli (0.5–128 µg/mL) in Mueller-Hinton broth .
Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, IC) with controls for nitro group reduction products .
- Mechanistic Probes : Use fluorescence quenching to study DNA binding (intercalation vs. groove binding) .
Data Contradiction and Reproducibility
Q. How should researchers address discrepancies in reported biological activities of structurally similar benzamides?
- Root Causes :
- Solubility : Adamantyl derivatives often require DMSO co-solvents (>5% v/v), which may affect assay validity .
- Metabolic Stability : Nitro group reduction in vitro (e.g., by liver microsomes) can generate inactive amines, altering observed IC values .
- Mitigation : Standardize solvent systems (e.g., ≤1% DMSO) and use LC-MS to quantify parent compound degradation .
Methodological Innovations
Q. What advanced techniques can elucidate the compound’s role in polymer or nanomaterial synthesis?
- Polymer Chemistry : Incorporate the adamantyl group into polyamides via interfacial polymerization (e.g., with terephthaloyl chloride). Monitor thermal stability by TGA (decomposition >300°C) and tensile strength via DMA .
- Nanotechnology : Formulate drug-loaded nanoparticles (PLGA matrix) and assess encapsulation efficiency (UV-Vis at λ = 290 nm) and release kinetics (PBS, pH 7.4) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
